REACTION_CXSMILES
|
CC1C=CC=C(C)C=1N.BrCC(OCC)=O.Br.[CH3:18][C:19]1[CH:24]=[CH:23][CH:22]=[C:21]([CH3:25])[C:20]=1[NH:26][CH2:27][C:28]([OH:30])=[O:29]>ClCCl>[CH3:25][C:21]1[CH:22]=[CH:23][CH:24]=[C:19]([CH3:18])[C:20]=1[NH:26][CH2:27][C:28]([OH:30])=[O:29] |f:2.3|
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
CC1=C(N)C(=CC=C1)C
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
N-(2,6-Dimethylphenyl)glycine hydrobromide salt
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
Br.CC1=C(C(=CC=C1)C)NCC(=O)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A precipitated
|
Type
|
CUSTOM
|
Details
|
formed which
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
triturated with dichloromethane (25 mL)
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(C(=CC=C1)C)NCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |